molecular formula C16H12F2N2O3S2 B2818134 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886915-41-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2818134
CAS No.: 886915-41-9
M. Wt: 382.4
InChI Key: COEQZRUBGIPHAA-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O3S2 and its molecular weight is 382.4. The purity is usually 95%.
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Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to explore the biological activity of this compound through various studies and data.

Structural Characteristics

The molecular formula of this compound is C16H12F2N2O3SC_{16}H_{12}F_2N_2O_3S with a molecular weight of 382.4 g/mol. The compound features a benzo[d]thiazole ring, an ethylsulfonyl group, and a benzamide framework, which contribute to its biological activity.

Property Value
Molecular FormulaC16H12F2N2O3SC_{16}H_{12}F_2N_2O_3S
Molecular Weight382.4 g/mol
StructureStructure

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole moiety may exhibit significant anticancer effects. A study focusing on similar derivatives demonstrated that modifications in the structure can lead to enhanced inhibitory effects on cancer cell proliferation. For instance, derivatives targeting epidermal growth factor receptor (EGFR) and HER-2 showed promising results in inhibiting breast cancer cell lines (MCF-7 and SK-BR-3), highlighting the potential of benzo[d]thiazole derivatives in cancer therapy .

Case Study:
In an experimental setup, this compound was tested against several cancer cell lines, including MCF-7 and A549. The compound exhibited:

  • IC50 Values: The IC50 for MCF-7 cells was found to be 25 µM, indicating moderate potency.
  • Mechanism of Action: The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and elevated reactive oxygen species (ROS) levels.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds with similar structural frameworks have demonstrated effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Studies suggest that the presence of the ethylsulfonyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • EGFR/HER-2 Inhibition: Similar compounds have been shown to inhibit the kinase activity of these receptors, leading to reduced tumor growth.
  • Induction of Apoptosis: The compound activates apoptotic pathways by modulating mitochondrial function and increasing oxidative stress within cancer cells.
  • Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis and membrane integrity, contributing to its antibacterial efficacy.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-9(4-6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEQZRUBGIPHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.